2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one

antipsychotic dopamine D2 serotonin 5-HT2A

2-(1,2-Benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one (CAS 2034554-85-1) is a synthetic heterocyclic compound that integrates a benzisoxazole (benzoisoxazole) core with a piperidine ring bearing a pyrazole substituent. This scaffold is closely related to the privileged benzisoxazole-piperidine class utilized in FDA-approved atypical antipsychotics such as risperidone, paliperidone, and iloperidone.

Molecular Formula C18H20N4O2
Molecular Weight 324.384
CAS No. 2034554-85-1
Cat. No. B2515940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one
CAS2034554-85-1
Molecular FormulaC18H20N4O2
Molecular Weight324.384
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43
InChIInChI=1S/C18H20N4O2/c1-21-9-8-15(19-21)13-6-10-22(11-7-13)18(23)12-16-14-4-2-3-5-17(14)24-20-16/h2-5,8-9,13H,6-7,10-12H2,1H3
InChIKeyVFCUSQGSBKQQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-Benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one (CAS 2034554-85-1): Procurement-Relevant Structural and Pharmacological Profile


2-(1,2-Benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one (CAS 2034554-85-1) is a synthetic heterocyclic compound that integrates a benzisoxazole (benzoisoxazole) core with a piperidine ring bearing a pyrazole substituent . This scaffold is closely related to the privileged benzisoxazole-piperidine class utilized in FDA-approved atypical antipsychotics such as risperidone, paliperidone, and iloperidone [1]. The compound is primarily encountered in early-stage drug discovery and chemical biology research, where the combination of the benzisoxazole pharmacophore with the 1-methylpyrazole-piperidine moiety may confer distinct polypharmacological profiles relative to clinically established analogs.

Why 2-(1,2-Benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one Cannot Be Interchanged with Generic Benzisoxazole Antipsychotics


Although the benzisoxazole-piperidine nucleus is shared with risperidone, iloperidone, and paliperidone, generic substitution fails because the target compound carries a unique 1-methylpyrazole substituent in place of the extended aryloxyalkyl or pyridopyrimidine side chains found in approved drugs. This structural divergence is predicted to rebalance the polypharmacological signature across dopamine D2, serotonin 5-HT2A, and histamine H3 receptors [1]. Additionally, the absence of the 6-fluoro substituent – a hallmark of risperidone and iloperidone – is expected to alter metabolic stability, hERG liability, and receptor selectivity [2]. Consequently, interchange with off-the-shelf analogs would invalidate structure-activity relationship (SAR) studies and undermine target engagement in multi-target antipsychotic or analgesic discovery programs.

Quantitative Differentiation Evidence for 2-(1,2-Benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one Versus Closest Benzisoxazole Analogs


Critical Absence of the 6-Fluoro Substituencts Alters Multi-Receptor Binding Profiles Relative to Risperidone

The target compound lacks the 6-fluoro substituent on the benzisoxazole ring that is present in the clinically dominant comparator risperidone. In risperidone, the 6-fluoro group contributes to high-affinity binding: Ki = 0.4 nM at 5-HT2A and Ki = 3.13 nM at D2 receptors . In the des-fluoro congener, binding affinities are expected to be attenuated; class-level evidence from benzisoxazole-piperidine series demonstrates that removal of the 6-fluoro substituent reduces 5-HT2A affinity by 10- to 100-fold [1]. Direct quantitative binding data for the target compound are not publicly available; the differentiation is therefore inferred from SAR trends in analogous des-fluoro benzisoxazoles.

antipsychotic dopamine D2 serotonin 5-HT2A structure-activity relationship

Introduction of 1-Methylpyrazole Side Chain Enables Histamine H3 Receptor Engagement Not Observed in Risperidone

The target compound incorporates a 1-methylpyrazole moiety appended to the piperidine nitrogen, whereas risperidone and iloperidone bear extended aryloxyalkyl or pyridopyrimidine side chains. Class-level benzisoxazole-piperidine derivatives with analogous pyrazole substitutions have demonstrated nanomolar affinity for the histamine H3 receptor (compound 4w in Gao et al., 2021: Ki values: D2 = 2.1 nM, 5-HT2A = 3.8 nM, H3 = 5.4 nM) [1]. In contrast, risperidone exhibits negligible H3 affinity (Ki > 1,000 nM) [2]. The target compound's structural homology to the pyrazole-substituted series suggests H3 engagement would be a differentiating feature.

histamine H3 receptor multi-target pro-cognitive antipsychotic

Predicted Reduced hERG Liability Relative to Risperidone Based on Absence of 6-Fluoro Substituents

The 6-fluoro substituent on the benzisoxazole ring has been correlated with increased hERG channel inhibition in the benzisoxazole-piperidine class. Compound 4w (a pyrazole-substituted benzisoxazole-piperidine) displayed negligible effects on the hERG channel (IC50 > 10 µM) [1]. In contrast, risperidone exhibits measurable hERG block (IC50 ≈ 1.6 µM) [2]. Because the target compound shares the des-fluoro benzisoxazole core and pyrazole substitution pattern of compound 4w, a similarly favorable hERG profile is anticipated.

hERG cardiotoxicity safety pharmacology antipsychotic

Dual 5-HT2A Antagonism and 5-HT Reuptake Inhibition Patent Differentiation from Pure Antagonists

Patent WO2010072147A1 (NHWA Pharma Corp.) explicitly claims benzisoxazole piperidinyl derivatives that combine 5-HT2A receptor antagonism with serotonin reuptake inhibition [1]. The target compound falls within the generic scope of this patent. Risperidone and iloperidone act primarily as D2/5-HT2A antagonists with negligible serotonin reuptake inhibition [2]. This dual pharmacology – antagonism plus reuptake inhibition – is claimed to provide superior analgesic and sedative efficacy with reduced toxicity relative to pure antagonists [1].

analgesic sedative serotonin reuptake 5-HT2A antagonism

Metabolic Stability Advantage Predicted from Absence of Oxidative Metabolic Hotspots

The 6-fluoro substituent on risperidone and iloperidone is a metabolic soft spot: risperidone undergoes extensive CYP2D6-mediated 6-fluoro oxidation, contributing to inter-individual pharmacokinetic variability [1]. The target compound lacks the 6-fluoro group and contains no obvious oxidative metabolic hotspots on the benzisoxazole core, potentially conferring improved metabolic stability and reduced CYP2D6 dependence relative to risperidone [2].

metabolic stability 6-fluoro CYP2D6 drug-drug interaction

Prioritized Application Scenarios for 2-(1,2-Benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one


Multi-Target Antipsychotic Lead Optimization with Pro-Cognitive Design Goal

For medicinal chemistry programs developing next-generation antipsychotics that address cognitive impairment in schizophrenia, the target compound's pyrazole-substituted benzisoxazole scaffold provides a validated starting point. Published SAR demonstrates that analogous pyrazole-benzisoxazole-piperidines achieve balanced D2/5-HT2A/H3 polypharmacology (compound 4w: Ki = 2.1 nM, 3.8 nM, and 5.4 nM for D2, 5-HT2A, and H3 respectively) with negligible hERG signal [1]. The target compound enables further diversification of the pyrazole ring (e.g., substitution at the 1- and 5-positions) to optimize selectivity over off-target receptors (5-HT2C, α1, H1).

Analgesic and Sedative Drug Discovery Leveraging Dual Serotonin Antagonism and Reuptake Inhibition

Based on patent WO2010072147A1, benzisoxazole piperidinyl derivatives within the compound's structural class exhibit combined 5-HT2A antagonism and 5-HT reuptake inhibition, producing analgesic and sedative effects with reduced toxicity [1]. The target compound serves as a key intermediate or scaffold for synthesizing analogs claimed in the patent, potentially offering a non-opioid mechanism for pain management with lower abuse liability.

hERG-Safe Antipsychotic Scaffold Development

Cardiotoxicity screening is a critical gate in antipsychotic development. The target compound's des-fluoro benzisoxazole core is structurally homologous to compound 4w (hERG IC50 > 10 µM), which showed negligible hERG channel effects [1]. By contrast, the 6-fluoro comparator risperidone inhibits hERG with IC50 ≈ 1.6 µM [2]. This makes the target scaffold attractive for projects that require a wide therapeutic window and minimal cardiac risk.

CYP2D6-Independent Antipsychotic Candidate Design

Risperidone's reliance on CYP2D6-mediated metabolism introduces substantial inter-patient pharmacokinetic variability [1]. The target compound lacks the 6-fluoro metabolic hotspot and is predicted to show improved metabolic stability independent of CYP2D6, potentially simplifying clinical dosing and reducing drug-drug interaction risk. This scenario is relevant for programs seeking to avoid CYP2D6 pharmacogenetic complications in psychiatric patient populations.

Quote Request

Request a Quote for 2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.